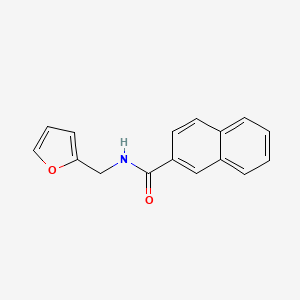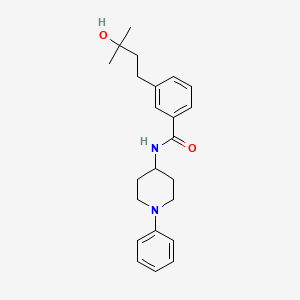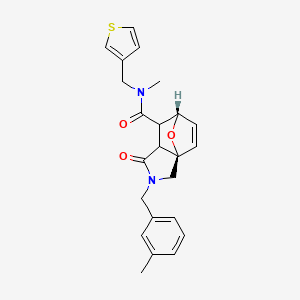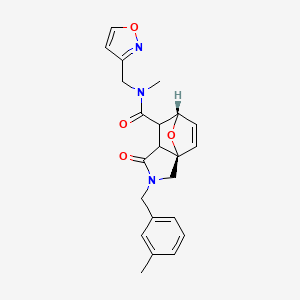![molecular formula C14H20N6O2 B5535563 N~1~-[3-methoxy-4-(3-methylbutoxy)benzylidene]-1H-tetrazole-1,5-diamine](/img/structure/B5535563.png)
N~1~-[3-methoxy-4-(3-methylbutoxy)benzylidene]-1H-tetrazole-1,5-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-[3-methoxy-4-(3-methylbutoxy)benzylidene]-1H-tetrazole-1,5-diamine is a chemical compound that belongs to the tetrazole family. Tetrazoles are a group of synthetic organic compounds featuring a 1,2,3,4-tetrazole ring. They are known for their various applications in medicinal chemistry, material science, and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of tetrazole derivatives generally involves the reaction of nitriles with azides or through the [3+2] cycloaddition of nitriles and azide sources. While specific details on the synthesis of N1-[3-methoxy-4-(3-methylbutoxy)benzylidene]-1H-tetrazole-1,5-diamine are not directly available, tetrazoles like this are typically synthesized through methods such as the Schmidt reaction, where hydrazoic acid reacts with nitriles under acidic conditions, or by using sodium azide in the presence of ammonium chloride (Al-Hourani et al., 2015).
Molecular Structure Analysis
Tetrazoles are characterized by a ring structure composed of four nitrogen atoms and one carbon atom. The molecular structure is generally planar for the tetrazole ring itself, leading to significant resonance stabilization. X-ray crystallography studies can reveal the precise geometry of the molecule, including bond lengths and angles, which are crucial for understanding its reactivity and interactions with other molecules (Al-Hourani et al., 2016).
Chemical Reactions and Properties
Tetrazole derivatives, including N1-[3-methoxy-4-(3-methylbutoxy)benzylidene]-1H-tetrazole-1,5-diamine, can participate in various chemical reactions, such as nucleophilic substitution, and can act as ligands in coordination chemistry. They can also undergo photolysis and thermolysis due to the high strain within the tetrazole ring. These compounds often exhibit bioactivity, which makes them valuable in pharmaceutical research and development (Gökce et al., 2014).
Physical Properties Analysis
The physical properties of N1-[3-methoxy-4-(3-methylbutoxy)benzylidene]-1H-tetrazole-1,5-diamine, such as melting point, boiling point, and solubility, would be determined based on its molecular structure. Tetrazoles typically have high melting points due to their aromatic nature and hydrogen bonding capabilities. They can be soluble in water and organic solvents, depending on the substitution pattern on the ring (Karrouchi et al., 2021).
Chemical Properties Analysis
Tetrazoles, including N1-[3-methoxy-4-(3-methylbutoxy)benzylidene]-1H-tetrazole-1,5-diamine, are known for their acidity, tautomerism, and ability to form hydrogen bonds. These properties are crucial for their interactions in biological systems and their applications as pharmaceutical agents. They can act as bioisosteric replacements for carboxyl groups in drug molecules, affecting the pharmacokinetic and pharmacodynamic properties of the compounds (Walz & Sundberg, 2000).
作用機序
将来の方向性
特性
IUPAC Name |
1-[(E)-[3-methoxy-4-(3-methylbutoxy)phenyl]methylideneamino]tetrazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O2/c1-10(2)6-7-22-12-5-4-11(8-13(12)21-3)9-16-20-14(15)17-18-19-20/h4-5,8-10H,6-7H2,1-3H3,(H2,15,17,19)/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHYUPCTOHDYGH-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=C(C=C(C=C1)C=NN2C(=NN=N2)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCOC1=C(C=C(C=C1)/C=N/N2C(=NN=N2)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-{(E)-[3-methoxy-4-(3-methylbutoxy)phenyl]methylidene}-1H-tetrazole-1,5-diamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{(3R*,4R*)-3-hydroxy-1-[(3-methoxy-5-methyl-2-thienyl)carbonyl]piperidin-4-yl}pyridine-2-carboxamide](/img/structure/B5535482.png)


![6-amino-3-phenyl-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5535505.png)
![methyl [4-(4-pyridinylmethyl)phenyl]carbamate](/img/structure/B5535516.png)
![4-{[(4-methylphenyl)amino]carbonyl}phenyl 4-methylbenzoate](/img/structure/B5535527.png)
![N'-(1,3-benzodioxol-5-ylmethylene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5535532.png)

![5-{3-[2-(4-fluorophenyl)-1-azetidinyl]-3-oxopropyl}-4-methyl-1,3-thiazole](/img/structure/B5535545.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-ethylbutanoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5535581.png)
![5,7-dimethyl-2-(2-thienyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5535582.png)
![3-[3-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-1,3-oxazolidin-2-yl]pyridine](/img/structure/B5535584.png)
